molecular formula C22H22N4O4 B2691633 6-(2-Methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-2,1-benzoxazole-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one CAS No. 2380180-12-9

6-(2-Methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-2,1-benzoxazole-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one

Cat. No.: B2691633
CAS No.: 2380180-12-9
M. Wt: 406.442
InChI Key: ZHKAHSIMXSYFFI-UHFFFAOYSA-N
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Description

6-(2-Methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-2,1-benzoxazole-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one is a complex organic compound that features a combination of several functional groups, including a methoxyphenyl group, a benzoxazole ring, and a dihydropyridazinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2-Methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-2,1-benzoxazole-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one typically involves multi-step organic reactions. The process may start with the preparation of the dihydropyridazinone core, followed by the introduction of the azetidinyl and benzoxazole groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve the use of advanced techniques such as continuous flow reactors and automated synthesis systems to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

6-(2-Methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-2,1-benzoxazole-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one can undergo various chemical reactions, including:

    Oxidation: The methoxyphenyl group can be oxidized to form corresponding phenolic derivatives.

    Reduction: The carbonyl group in the benzoxazole ring can be reduced to form alcohol derivatives.

    Substitution: The azetidinyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., amines). Reaction conditions such as temperature, pH, and solvent choice are critical for achieving the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxyphenyl group may yield phenolic compounds, while reduction of the carbonyl group may produce alcohol derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes and interactions.

    Medicine: Potential therapeutic applications due to its unique structural features.

    Industry: Use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(2-Methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-2,1-benzoxazole-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one would depend on its specific interactions with molecular targets. This may involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies are required to elucidate the exact mechanism and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other dihydropyridazinone derivatives, benzoxazole-containing molecules, and azetidinyl-substituted compounds. Examples include:

  • 6-(2-Methoxyphenyl)-2,3-dihydropyridazin-3-one
  • 2-[1-(4,5,6,7-Tetrahydro-2,1-benzoxazole-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one

Uniqueness

The uniqueness of 6-(2-Methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-2,1-benzoxazole-3-carbonyl)azetidin-3-yl]-2,3-dihydropyridazin-3-one lies in its combination of functional groups, which may confer distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

6-(2-methoxyphenyl)-2-[1-(4,5,6,7-tetrahydro-2,1-benzoxazole-3-carbonyl)azetidin-3-yl]pyridazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4O4/c1-29-19-9-5-3-6-15(19)17-10-11-20(27)26(23-17)14-12-25(13-14)22(28)21-16-7-2-4-8-18(16)24-30-21/h3,5-6,9-11,14H,2,4,7-8,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHKAHSIMXSYFFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=NN(C(=O)C=C2)C3CN(C3)C(=O)C4=C5CCCCC5=NO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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